molecular formula C6H4BBrCl2O2 B6301409 3-Bromo-2,5-dichlorophenylboronic acid CAS No. 2121513-17-3

3-Bromo-2,5-dichlorophenylboronic acid

Cat. No. B6301409
CAS RN: 2121513-17-3
M. Wt: 269.71 g/mol
InChI Key: UBPASQAXQSYNRH-UHFFFAOYSA-N
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Description

“3-Bromo-2,5-dichlorophenylboronic acid” is a chemical compound with the molecular formula C6H4BBrCl2O2 . It has a molecular weight of 269.72 . The compound is typically stored at temperatures between 2-8°C . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-Bromo-2,5-dichlorophenylboronic acid” is 1S/C6H4BBrCl2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including “3-Bromo-2,5-dichlorophenylboronic acid”, are valuable building blocks in organic synthesis . They are involved in various reactions such as Suzuki-Miyaura cross-coupling, trifluoromethylation, and intramolecular aromatic carbenoid insertion of biaryldiazoacetates .


Physical And Chemical Properties Analysis

“3-Bromo-2,5-dichlorophenylboronic acid” has a density of 1.9±0.1 g/cm3 . Its boiling point is 401.9±55.0 °C at 760 mmHg . The compound has a molar refractivity of 50.7±0.4 cm3 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2,5-dichlorophenylboronic acid are organic compounds involved in various chemical reactions. This compound is a boronic acid derivative, which are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

3-Bromo-2,5-dichlorophenylboronic acid interacts with its targets through a process known as transmetalation, which is a key step in Suzuki-Miyaura coupling . In this process, the boron moiety of the boronic acid is transferred to a metal catalyst, typically palladium . This results in the formation of a new carbon-metal bond, enabling the subsequent coupling reaction .

Biochemical Pathways

The compound plays a significant role in various biochemical pathways, particularly in the formation of carbon-carbon bonds. It is involved in transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are crucial in the synthesis of complex organic molecules.

Pharmacokinetics

It’s worth noting that boronic acids and their derivatives are generally considered to have good stability and are readily prepared, making them attractive for use in various chemical reactions .

Result of Action

The result of the action of 3-Bromo-2,5-dichlorophenylboronic acid is the formation of new organic compounds through carbon-carbon bond formation . For example, it has been used in the formal anti-Markovnikov hydromethylation of alkenes . The compound’s action can also lead to the synthesis of complex molecules, such as those found in pharmaceuticals and other chemical products .

properties

IUPAC Name

(3-bromo-2,5-dichlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrCl2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPASQAXQSYNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Br)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265044
Record name B-(3-Bromo-2,5-dichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-dichlorophenylboronic acid

CAS RN

2121513-17-3
Record name B-(3-Bromo-2,5-dichlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Bromo-2,5-dichlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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